Methyltriphenylphosphonium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

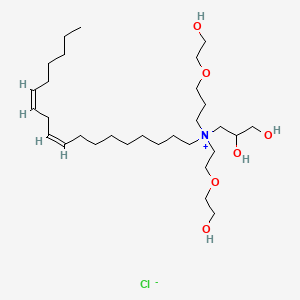

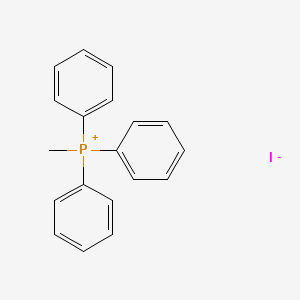

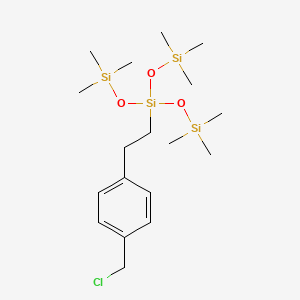

Methyltriphenylphosphonium iodide is a chemical compound with the linear formula CH3P(C6H5)3I . It is used as a reactant for the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .Molecular Structure Analysis

The molecular formula of this compound is C19H18IP . Its molecular weight is 404.22 . The SMILES string representation is [I-].CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions . It is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder . It is soluble in water, acetone, dichloromethane, and methanol . It has a melting point of 183-185 °C .Aplicaciones Científicas De Investigación

Used in synthesizing anionic carbonyliodorhenium complexes (Moedritzer, 1972).

Involved in the creation of new metal-organic crystals with potential applications in single crystal X-ray analyses and optical quality testing (Shivachev et al., 2013).

Plays a role in the preparation of [11C]methylenetriphenylphosphorane, a precursor used in synthesizing [β-11C]styrene (Kihlberg et al., 1990).

Utilized in synthesizing ferrocene-containing pyridine ligands and constructing electrochemical sensors for metal cations (Liu et al., 2008).

Effective as a dehydration and dehydrohalogenation reagent in specific solvents (Spangler et al., 1981).

Involved in the Wittig coupling for metabolic studies (Rakoff, 1993).

Acts as a corrosion inhibitor for steel in acid media (Zerrouki et al., 2019).

Inhibits the Krebs cycle enzyme 2-Oxoglutarate Dehydrogenase in cellular metabolism (Elkalaf et al., 2016).

Important in studying C−H...I- interactions in ferrocene derivatives (Glidewell et al., 1994).

Used in the synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates (Mazurkiewicz & Kuźnik, 2006).

Involved in triboluminescence and vapor-induced phase transitions in methyltriphenylphosphonium tetrahalomanganate(II) complexes (Balsamy et al., 2014).

Used in the formation of chloromethyltriphenylphosphonium iodide for Wittig chloromethylenation (Miyano et al., 1979).

Assists in thermogravimetrical dealkoxycarbonylation of N-acyl-α-triphenylphosphonioglycinates (Adamek et al., 2011).

Synthesis of phosphonium 1,3,2,5-dioxaborataphosphorinanes (Nikonov et al., 1988).

Plays a role in a three-component coupling reaction in organic chemistry (Han et al., 2001).

Applied in the selective recognition of rutin and quercetin in Herba Artemisiae Scopariae (Ma et al., 2017).

Acts as a reducing agent in organic syntheses (Firouzabadi & Adibi, 1998).

Used as a Wittig vinylation reagent in organic chemistry (Cattelan et al., 2015).

Applied in synthesizing triphenylphosphonium cations of diterpenoid isosteviol for antimitotic activity (Strobykina et al., 2015).

Utilized in dethioacetalisation of dithiannes-1,3 by tribromides (Cristau et al., 1986).

Safety and Hazards

Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

Número CAS |

1560-52-7 |

|---|---|

Fórmula molecular |

C19H18IP |

Peso molecular |

406.2 g/mol |

Nombre IUPAC |

(114C)methyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |

Clave InChI |

JNMIXMFEVJHFNY-DEQYMQKBSA-M |

SMILES isomérico |

[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

SMILES canónico |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Sinónimos |

METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxamide,2-oxo-(9CI)](/img/no-structure.png)